![molecular formula C16H22N2O7 B2395094 (2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyridin-4-yl)methanamine oxalate CAS No. 2034470-08-9](/img/structure/B2395094.png)
(2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyridin-4-yl)methanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyridin-4-yl)methanamine oxalate” is a chemical compound with the CAS Number: 2344677-50-3 . It has a molecular weight of 248.32 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O2/c15-11-13 (12-3-1-2-8-16-12)4-6-14 (7-5-13)17-9-10-18-14/h1-3,8H,4-7,9-11,15H2 .Physical And Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 248.32 . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis Techniques and Characterization
- Research has explored the synthesis and pharmacological evaluation of spirocyclic compounds, highlighting the importance of specific substituents and structural features for their activity. For instance, compounds containing the 1,4-dioxa-7-azaspiro[4.5]decane structure were synthesized to investigate their potential as dopamine agonists, emphasizing the synthesis route's impact on pharmacological activity (Brubaker & Colley, 1986).
Potential Applications in Material Science
- In material science, mixed-lanthanide metal-organic frameworks (M'LnMOFs) incorporating pyridine and oxalate ligands have been developed, demonstrating applications as ratiometric luminescent sensors for temperature detection over a wide range. These findings underscore the versatility of pyridine-oxalate frameworks in designing functional materials for temperature sensing and potentially other environmental monitoring applications (Yang et al., 2018).
Chemical Reactivity and Ligand Behavior
- The reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts under various conditions was studied to understand the formation mechanisms of coordination polymers and metal-organic frameworks. This research provides insights into the design and synthesis of new coordination compounds with potential applications ranging from catalysis to materials science (Ghosh et al., 2004).
Biological and Pharmacological Applications
- The synthesis and growth-regulating activity of pyridin-2-one derivatives, incorporating the spirocyclic framework, were investigated, demonstrating the potential of such compounds in agricultural chemistry as growth regulators. This highlights the applicability of spirocyclic and pyridine-containing compounds in developing new agrochemicals (Sharifkanov et al., 2001).
Coordination Chemistry and Complex Formation
- The coordination chemistry of pyridine derivatives, including their role as ligands in forming complexes with metals, has been extensively reviewed. Such studies underscore the importance of these ligands in creating complexes with unique properties, such as luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual spin-state transitions (Halcrow, 2005).
Propriétés
IUPAC Name |
[2-(1,4-dioxaspiro[4.5]decan-8-yloxy)pyridin-4-yl]methanamine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.C2H2O4/c15-10-11-3-6-16-13(9-11)19-12-1-4-14(5-2-12)17-7-8-18-14;3-1(4)2(5)6/h3,6,9,12H,1-2,4-5,7-8,10,15H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKYJWYLBKHEPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1OC3=NC=CC(=C3)CN)OCCO2.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2395016.png)

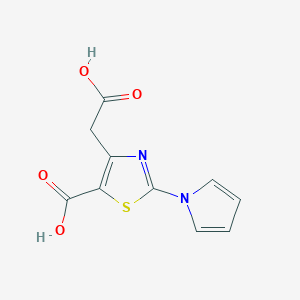
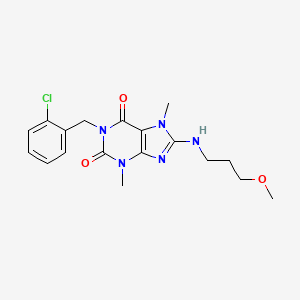

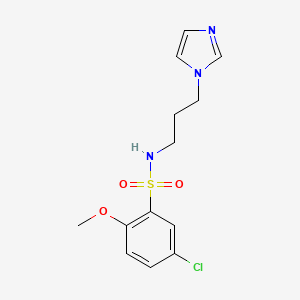
![Ethyl 4-[3-(4-chlorophenyl)-2,1-benzoxazole-5-carbonyl]-1,2-oxazole-3-carboxylate](/img/structure/B2395025.png)

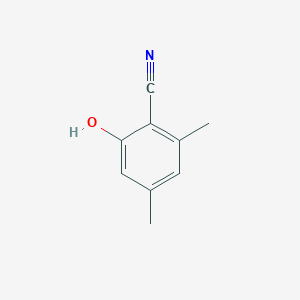
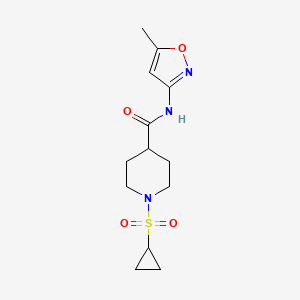
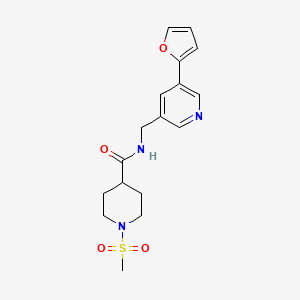
![1-[3-[(3S,4S)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one;hydrochloride](/img/structure/B2395033.png)
![benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B2395034.png)